Zetidoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Zetidoline is a novel neuroleptic compound primarily recognized for its selective antagonistic action on dopamine D2 receptors. It is characterized by its potent effects in treating various psychiatric disorders, particularly those involving dopaminergic dysregulation. Zetidoline exhibits a unique pharmacological profile, being equipotent to established antipsychotics like haloperidol while demonstrating significantly higher potency than others, such as sulpiride .

Zetidoline's primary biological activity is as a dopamine D2 receptor antagonist. Its selectivity for this receptor type allows it to effectively modulate dopaminergic signaling, which is crucial in the treatment of schizophrenia and other psychotic disorders. The compound has been shown to activate nigral dopaminergic neurons, thereby influencing motor control and other dopaminergic pathways . Additionally, its metabolites also exhibit significant biological activity, which may enhance or modify the therapeutic effects of the parent compound .

Zetidoline can be synthesized through multiple methods. One common synthetic route involves the reduction of m-chlorophenylcarbamylmethylaminoacetic acid ethyl ester using lithium aluminum hydride in ether . This method highlights the compound's structural complexity and the need for careful handling of reagents to achieve the desired product.

Zetidoline is primarily applied in the treatment of psychiatric disorders, particularly schizophrenia and related conditions characterized by dopaminergic imbalances. Its efficacy as a neuroleptic agent makes it a valuable option in clinical settings where traditional antipsychotics may not be suitable due to side effects or inadequate response . Research continues to explore its potential in broader therapeutic contexts, including mood disorders and other neuropsychiatric conditions.

Interaction studies of zetidoline focus on its pharmacodynamics and pharmacokinetics concerning other neurotransmitter systems. The compound's interaction with dopamine receptors has been extensively studied, revealing its capacity to modulate dopaminergic signaling without significant off-target effects on serotonin or norepinephrine receptors. This selectivity may contribute to a more favorable side effect profile compared to other neuroleptics .

Zetidoline shares similarities with several other neuroleptic agents but stands out due to its unique potency and selectivity for dopamine D2 receptors. Below are some comparable compounds:

| Compound | Mechanism of Action | Potency Comparison |

|---|---|---|

| Haloperidol | Dopamine D2 receptor antagonist | Equipotent to zetidoline |

| Sulpiride | Dopamine D2 receptor antagonist | Over 300 times less potent than zetidoline |

| Risperidone | Dopamine D2 and serotonin 5-HT2A antagonist | Broader receptor activity |

| Olanzapine | Dopamine D2 and serotonin 5-HT2A antagonist | Similar efficacy but different side effect profile |

Zetidoline's distinct profile as a selective dopamine D2 receptor blocker positions it uniquely among these compounds, potentially offering advantages in terms of efficacy and tolerability in specific patient populations.

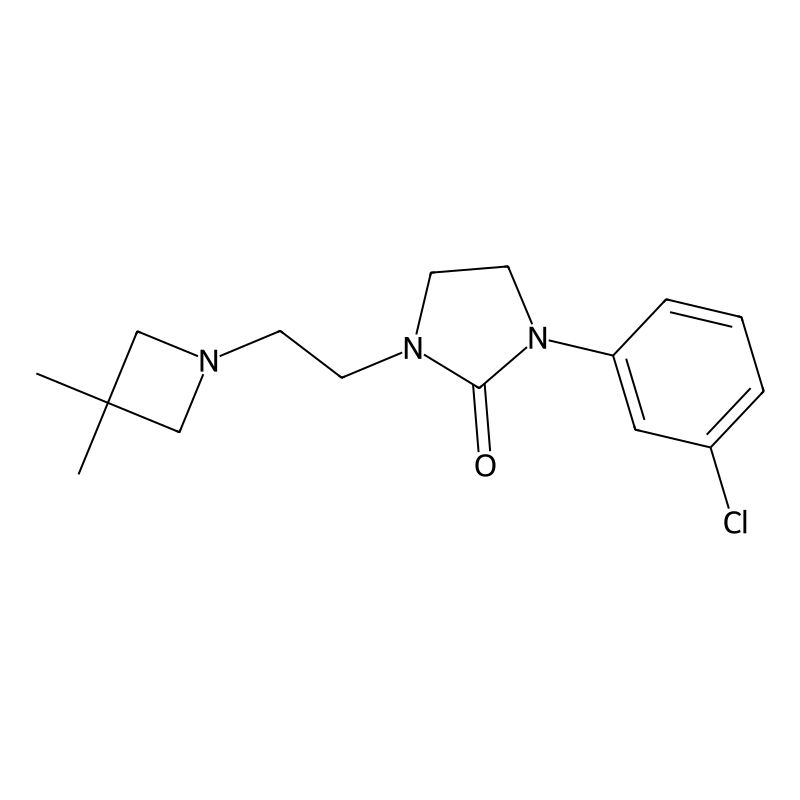

The original synthetic route for Zetidoline was developed by Dow Chemical Company as part of their pharmaceutical research program . Zetidoline, chemically known as 1-(3-chlorophenyl)-3-[2-(3,3-dimethyl-1-azetidinyl)ethyl]-2-imidazolidinone, represents a structurally complex compound combining three key heterocyclic elements: an imidazolidinone core, an azetidine ring system, and a chlorophenyl substituent [2].

The Dow Chemical synthetic approach employed a convergent strategy that involved the preparation of two major fragments: the 3-chlorophenyl imidazolidinone core and the 3,3-dimethylazetidine side chain. The key transformation in the original route involved the reduction of m-chlorophenylcarbamylmethylaminoacetic acid ethyl ester using lithium aluminum hydride in ethereal solvents . This reduction step represented a critical transformation that required careful optimization of reaction conditions, including temperature control, solvent selection, and stoichiometric ratios of reducing agent.

The synthetic route demonstrated several innovative features characteristic of Dow Chemical's approach to pharmaceutical synthesis. The use of lithium aluminum hydride as the primary reducing agent reflected the company's expertise in hydride chemistry and selective reduction methodologies [3]. The reaction conditions were optimized to achieve high selectivity while minimizing side product formation, a crucial consideration for pharmaceutical manufacturing.

Reaction Mechanisms in Zetidoline Synthesis

The mechanistic pathways involved in Zetidoline synthesis represent a complex interplay of nucleophilic substitution, reduction, and cyclization reactions. The key mechanistic step involves the lithium aluminum hydride reduction of the ester functionality, which proceeds through a classical addition-elimination mechanism [3] [4].

The reduction mechanism begins with the nucleophilic attack of hydride ion on the carbonyl carbon of the ester group, forming a tetrahedral intermediate. This intermediate undergoes elimination of alkoxide, generating an aldehyde intermediate that is further reduced to the corresponding alcohol. The stereochemical outcome of these transformations is influenced by the conformational preferences of the imidazolidinone ring system and the steric environment created by the 3,3-dimethylazetidine substituent [5].

Secondary mechanistic pathways include the formation of the azetidine ring through intramolecular cyclization reactions. The azetidine ring formation represents one of the most challenging aspects of the synthesis due to the inherent ring strain associated with four-membered nitrogen heterocycles [6] [7]. The cyclization proceeds through a nucleophilic substitution mechanism where the nitrogen atom attacks a suitable electrophilic center, displacing a leaving group and forming the strained four-membered ring.

Temperature control during these mechanistic transformations is critical, as elevated temperatures can promote competing pathways leading to ring-opening reactions or decomposition products. Kinetic studies have revealed that the optimal temperature range for azetidine formation is between 0-25°C, with higher temperatures favoring undesired side reactions [8].

Alternative Synthetic Approaches

Several alternative synthetic approaches to Zetidoline have been developed to address limitations in the original Dow Chemical route. These alternative methodologies focus on improving overall yield, reducing the number of synthetic steps, and enhancing the scalability of the process [9] [10].

One notable alternative approach involves the use of different cyclization strategies for azetidine ring formation. Recent advances in azetidine synthesis have demonstrated the utility of copper-catalyzed cyclization reactions, which can proceed under milder conditions compared to traditional thermal cyclization methods [11] [12]. These copper-catalyzed approaches utilize photoredox catalysis to enable radical cyclization pathways that avoid the harsh conditions typically required for azetidine formation.

Another alternative strategy involves the modification of the imidazolidinone core synthesis. Instead of relying on classical ester reduction methodologies, newer approaches utilize direct cyclization of diamide precursors with appropriate electrophilic partners [13]. This approach can significantly reduce the number of synthetic steps while maintaining high selectivity for the desired regioisomer.

Process intensification strategies have also been applied to Zetidoline synthesis, including the implementation of continuous flow methodologies [14]. Flow chemistry approaches offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles, and the ability to perform reactions under conditions that would be difficult to achieve in batch reactors.

Challenges in Azetidine Ring Formation

The formation of azetidine rings represents one of the most significant synthetic challenges in Zetidoline synthesis due to the inherent thermodynamic and kinetic barriers associated with four-membered ring systems [6] [15]. Azetidines possess a ring strain of approximately 25.4 kcal/mol, making their formation energetically unfavorable and requiring careful optimization of reaction conditions [16].

The primary challenge in azetidine synthesis stems from the competing reaction pathways that can occur during cyclization attempts. Ring-opening reactions are thermodynamically favored over ring closure, particularly under thermal conditions [7]. This tendency toward ring-opening necessitates the use of kinetic control strategies, where reaction conditions are optimized to favor the desired cyclization pathway before equilibration can occur.

Solvent effects play a crucial role in azetidine formation success. Aprotic solvents such as dimethylformamide and dimethyl sulfoxide can stabilize the transition states involved in cyclization, while protic solvents often lead to competing protonation reactions that inhibit ring closure [15]. The choice of base is equally critical, as strong bases can promote elimination reactions that compete with the desired cyclization.

Stereochemical control represents another significant challenge in azetidine synthesis. The constrained geometry of the four-membered ring limits conformational flexibility, making it difficult to control the stereochemical outcome of substitution reactions [17]. Advanced synthetic strategies often employ chiral auxiliaries or asymmetric catalysis to achieve the desired stereochemical configuration.

Process Optimization and Scale-up Considerations

The scale-up of Zetidoline synthesis from laboratory to manufacturing scale requires comprehensive process optimization addressing multiple technical and economic factors [18] [19]. Critical process parameters include temperature control, mixing efficiency, heat transfer rates, and safety considerations related to the use of reactive hydride reagents.

Temperature management during scale-up is particularly critical due to the exothermic nature of lithium aluminum hydride reductions and the potential for thermal runaway reactions [20]. Industrial-scale reactors must be equipped with efficient cooling systems and temperature monitoring to ensure safe operation. Process analytical technology tools, including infrared spectroscopy and calorimetry, are essential for real-time monitoring of reaction progress and thermal behavior [21] [22].

Mixing considerations become increasingly important at larger scales due to changes in mass transfer characteristics. The heterogeneous nature of lithium aluminum hydride suspensions requires specialized agitation systems to ensure adequate contact between reactants [23]. Computational fluid dynamics modeling can be employed to optimize impeller design and agitation rates for different reactor scales.

Safety considerations for large-scale synthesis include the handling of reactive metal hydrides, which can generate hydrogen gas upon contact with protic solvents or moisture. Specialized inert atmosphere handling systems and explosion-proof equipment are required for safe operation [24]. Process hazard analysis studies must be conducted to identify potential failure modes and implement appropriate safeguards.

Material handling challenges include the need for anhydrous conditions throughout the synthesis, requiring specialized solvent purification and storage systems. The sensitivity of intermediates to atmospheric moisture necessitates closed-system processing with continuous nitrogen or argon purging [25].

Purification and Quality Control Methods

The purification of Zetidoline and its synthetic intermediates requires sophisticated analytical and preparative techniques to achieve pharmaceutical-grade purity standards [26] [27]. High-performance liquid chromatography serves as the primary analytical method for purity assessment and impurity profiling throughout the synthesis [28].

Chromatographic purification methods must be carefully designed to separate Zetidoline from structurally related impurities, including regioisomers formed during cyclization reactions and degradation products arising from hydrolytic or oxidative processes [29]. Reversed-phase chromatography using C18 stationary phases with acetonitrile-water mobile phases provides excellent resolution for most impurity separations [30].

Quality control protocols include comprehensive analytical testing of each synthetic intermediate to ensure compliance with predetermined specifications [31] [32]. Critical quality attributes monitored include chemical purity, enantiomeric excess where applicable, residual solvent content, and heavy metal contamination. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed for structural confirmation and impurity identification [33].

Process analytical technology implementation enables real-time monitoring of critical quality attributes during synthesis, allowing for immediate corrective actions when deviations from target specifications are detected [34] [35]. Inline spectroscopic methods, including near-infrared and Raman spectroscopy, provide continuous monitoring capabilities without the need for sample withdrawal and offline analysis.

Crystallization processes for final product isolation must be optimized to achieve the desired polymorphic form while maintaining high purity levels [36] [37]. Crystallization parameters including temperature profiles, solvent selection, seeding strategies, and agitation rates all influence the final crystal properties and purity of the isolated product [38] [39].

Validation of analytical methods follows International Council for Harmonisation guidelines, ensuring that all test methods are suitable for their intended purpose and provide reliable, accurate results across the expected range of concentrations and sample types [40]. Method robustness studies evaluate the impact of small variations in analytical conditions on method performance, ensuring consistent results across different analysts, instruments, and testing locations.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Landi M, Dubini E, Zerilli LF. Quantitative determination of zetidoline, a new antipsychotic agent, in human blood plasma and saliva using capillary gas chromatograph-mass spectrometry. Boll Chim Farm. 1992 Sep;131(8):304-8. PubMed PMID: 1362884.

3: Bruhwyler J, Chleide E, Liégeois JF, Delarge J, Mercier M. Effects of specific dopaminergic agonists and antagonists in the open-field test. Pharmacol Biochem Behav. 1991 Jun;39(2):367-71. PubMed PMID: 1682946.

4: Tůma I, Zapletálek M, Krejsek J, Pidrman V. Some parameters of the immune system at schizophrenia therapy with chlorpromazine and zetidoline. Act Nerv Super (Praha). 1989 Dec;31(4):272-3. PubMed PMID: 2576921.

5: Korínková V. Clinical predictors of schizophrenic patient response to neuroleptics. Act Nerv Super (Praha). 1989 Jun;31(2):115-6. PubMed PMID: 2572131.

6: Collin S, Vercauteren DP, Vanderveken D, Evrard G, Durant F. Structural requirements of Na+-dependent antidopaminergic agents: Tropapride, Piquindone, Zetidoline, and Metoclopramide. Comparison with Na+-independent ligands. J Comput Aided Mol Des. 1989 Mar;3(1):39-53. PubMed PMID: 2715795.

7: Collin S, Evrard G, Vercauteren DP, Durant F, Carrupt PA, van de Waterbeemd H, Testa B. Stereoelectronic study of zetidoline, a dopamine D2 receptor antagonist. J Med Chem. 1989 Jan;32(1):38-42. PubMed PMID: 2521253.

8: Onali P, Olianas MC. Pharmacological and biochemical characterization of dopamine receptors mediating stimulation of a high affinity GTPase in rat striatum. Biochem Pharmacol. 1987 Sep 1;36(17):2839-45. PubMed PMID: 2820423.

9: Kilpatrick GJ, el Tayar N, Van de Waterbeemd H, Jenner P, Testa B, Marsden CD. The thermodynamics of agonist and antagonist binding to dopamine D-2 receptors. Mol Pharmacol. 1986 Sep;30(3):226-34. PubMed PMID: 2943980.

10: Assandri A, Galliani G, Zerilli L, Tuan G, Tarzia G, Barone D. Zetidoline metabolism by rat liver microsomes. Formation of metabolites with potential neuroleptic activity. Biochem Pharmacol. 1986 May 1;35(9):1459-67. PubMed PMID: 2871840.

11: Pugnetti P, Barone D, Peruzzi M, Restelli A. Zetidoline, a specific dopamine antagonist devoid of antiserotonergic activity in rodent brain. Pharmacol Res Commun. 1985 Dec;17(12):1141-51. PubMed PMID: 2869506.

12: Bateman DN. Studies on the pharmacological control of gastric emptying in man. Br J Clin Pharmacol. 1985 Oct;20(4):339-44. PubMed PMID: 3841005; PubMed Central PMCID: PMC1400888.

13: Barone D, Assandri A, Galliani G, Glässer A, Tarzia G. Characterization of [3H]zetidoline binding to rat striatal membranes. J Pharm Pharmacol. 1985 Mar;37(3):180-7. PubMed PMID: 2858565.

14: Mereu G, Fanni B, Collu M, Diena A, Glasser A. Zetidoline, a novel neuroleptic, activates nigral dopaminergic neurons in rats. Life Sci. 1985 Feb 4;36(5):459-64. PubMed PMID: 2857469.

15: Lobbezoo MW, Janszen FH, Tulp MT, Zwagemakers JM. Differential effects of metoclopramide and zetidoline on gastrointestinal motility. Eur J Pharmacol. 1985 Jan 22;108(2):105-12. PubMed PMID: 3979439.

16: Harris NC, Pinnock RD, Woodruff GN. Zetidoline blocks dopamine autoreceptors in the rat substantia nigra. Neuropharmacology. 1985 Jan;24(1):33-6. PubMed PMID: 2858831.

17: Assandri A, Perazzi A, Ferrari P, Martinelli E, Ripamonti A, Tarzia G, Tuan G. Metabolic fate of zetidoline, a new neuroleptic agent, in man. Naunyn Schmiedebergs Arch Pharmacol. 1985 Jan;328(3):341-7. PubMed PMID: 2858825.

18: Assandri A, Perazzi A, Fontanella L, Ferrari P, Ripamonti A, Tarzia G, Tuan G, Martinelli E. Metabolism of the neuroleptic agent zetidoline in the rat and the dog. Drug Metab Dispos. 1984 Sep-Oct;12(5):635-40. PubMed PMID: 6149917.

19: Silverstone T, Levine S, Freeman HL, Dubini A. Zetidoline, a new antipsychotic. First controlled trial in acute schizophrenia. Br J Psychiatry. 1984 Sep;145:294-9. PubMed PMID: 6148118.

20: Molcan J, Korínková V, Koníková M, Rakús A, Pribyl R. [Zetidoline in the treatment of schizophrenia--initial experiences]. Cesk Psychiatr. 1984 Jun;80(3):143-5. Slovak. PubMed PMID: 6148151.